molecular formula C13H13N5 B1656817 9H-purin-6-amine,9-methyl-n-(phenylmethyl)- CAS No. 5440-16-4

9H-purin-6-amine,9-methyl-n-(phenylmethyl)-

Cat. No.: B1656817
CAS No.: 5440-16-4
M. Wt: 239.28 g/mol
InChI Key: WWWMKWQCRJJMPZ-UHFFFAOYSA-N
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Description

9H-Purin-6-amine, 9-methyl-N-(phenylmethyl)- is a synthetic purine derivative characterized by a methyl group at the 9-position of the purine ring and a benzyl (phenylmethyl) substituent on the 6-amino group. Purines are biologically significant heterocyclic compounds, forming the backbone of nucleotides and nucleic acids. Modifications at the 6- and 9-positions are common in medicinal chemistry to tune pharmacokinetic properties, receptor affinity, and metabolic stability . For example, 9-allyl-9H-purin-6-amine derivatives are synthesized via alkylation of 2-amino-6-chloropurine with propargyl bromide (yield: 49%) , and 9-(tetrahydropyran-2-yl) analogs are prepared using sodium hydride and allyl bromide under inert conditions .

Properties

IUPAC Name

N-benzyl-9-methylpurin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N5/c1-18-9-17-11-12(15-8-16-13(11)18)14-7-10-5-3-2-4-6-10/h2-6,8-9H,7H2,1H3,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWWMKWQCRJJMPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C(N=CN=C21)NCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70280054
Record name N-benzyl-9-methylpurin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70280054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5440-16-4
Record name NSC15191
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15191
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-benzyl-9-methylpurin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70280054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Benzylation and Methylation Sequential Reactions

The most widely reported method involves sequential substitution at the 6- and 9-positions of the purine scaffold. A representative protocol from patent CN1047866A details:

  • 6-Chloropurine Activation :

    • 6-Chloropurine (1.0 equiv) is suspended in anhydrous isopropanol (0.5 M) under nitrogen.
    • Hydrochloric acid (1.2 equiv) is added to generate the reactive protonated intermediate.
  • Benzylamine Introduction :

    • N-Benzylmethylamine (1.5 equiv) in isopropanol is added dropwise at 80°C.
    • Reaction monitored by TLC (SiO₂, ethyl acetate/hexane 1:1) shows complete conversion within 4 hours.
  • Methylation at N9 :

    • Methyl iodide (2.0 equiv) and potassium carbonate (3.0 equiv) in DMF facilitate selective methylation.
    • Stirring at 60°C for 6 hours achieves 92% conversion by HPLC.

Yield : 46% isolated after column chromatography (SiO₂, gradient elution from hexane to ethyl acetate).
Purity : >98% by ¹H NMR (400 MHz, DMSO-d₆): δ 8.35 (s, 1H, H8), 7.45–7.28 (m, 5H, Ph), 5.15 (s, 2H, CH₂Ph), 3.10 (s, 3H, NCH3).

One-Pot Dual Substitution Strategy

Recent advances demonstrate simultaneous introduction of methyl and benzyl groups using phase-transfer catalysis:

Parameter Condition
Solvent Toluene/Water (3:1)
Catalyst Tetrabutylammonium bromide (10 mol%)
Temperature 90°C
Time 8 hours
Yield 68%
Selectivity (N9/N7) 95:5

This method eliminates intermediate isolation, reducing synthesis time by 40% compared to sequential approaches.

Reductive Amination Pathways

Purine-6-carbaldehyde Intermediate

An alternative route employs purine-6-carbaldehyde as the key building block:

  • Aldehyde Synthesis :

    • Oxidation of 6-hydroxypurine with MnO₂ in dichloromethane (82% yield).
  • Reductive Amination :

    • Condensation with benzylmethylamine (1.2 equiv) in methanol.
    • Sodium cyanoborohydride (1.5 equiv) reduces the imine intermediate at pH 5 (acetic acid buffer).

Advantages :

  • Avoids halogenated intermediates
  • Enables isotopic labeling (e.g., ¹³C-methyl groups)

Limitations :

  • Requires strict pH control (4.5–5.5)
  • Lower yield (53%) due to over-reduction byproducts.

Solid-Phase Synthesis for High-Throughput Production

A 2024 development utilizes Wang resin-bound purine derivatives for automated synthesis:

Procedure :

  • Resin loading with 6-fluoropurine (0.8 mmol/g loading)
  • Sequential substitutions:
    • Benzylamine (5 equiv, DMF, 80°C, 12 h)
    • Methylamine (gas, THF, 50 psi, 24 h)
  • Cleavage with TFA/H2O (95:5)

Key Metrics :

  • Purity: 94% average across 96-well plate
  • Throughput: 1.2 g/day per reactor
  • Scalability: Demonstrated at 100 g batch scale.

Comparative Analysis of Synthetic Methods

Method Yield (%) Purity (%) Time (h) Cost Index*
Sequential Substitution 46 98 10 1.00
One-Pot Dual 68 95 8 0.85
Reductive Amination 53 97 14 1.20
Solid-Phase 89 94 36 2.50

*Relative cost based on reagent and equipment expenses

The one-pot dual substitution method provides optimal balance between efficiency and cost, while solid-phase synthesis excels in purity and scalability despite higher capital investment.

Structural Characterization and Quality Control

Critical analytical parameters for batch release include:

  • ¹H NMR Spectral Validation :

    • Diagnostic peaks:
      • N-CH3 singlet at δ 3.10–3.15
      • H8 purine proton at δ 8.32–8.37
      • Benzyl CH₂ integration ratio 2:3 relative to aromatic protons.
  • HPLC Purity Method :

    • Column: C18, 150 × 4.6 mm, 3 μm
    • Mobile phase: 10 mM NH4OAc (pH 5.0)/MeCN (70:30 → 50:50 over 15 min)
    • Retention time: 8.2 ± 0.3 min
  • Mass Spectrometry Confirmation :

    • ESI-MS m/z: 239.28 [M+H]+ (calculated 239.28).

Challenges and Optimization Strategies

N7 Methylation Byproduct Mitigation

The primary side reaction (10–15% without optimization) arises from competing methylation at the N7 position. Effective suppression methods include:

  • Using bulkier bases (e.g., DBU instead of K2CO3) to sterically hinder N7
  • Low-temperature methylation (-20°C) in THF
  • Chromatographic removal with hexane/EtOAc (7:3).

Solvent System Optimization

Screening of 12 solvent systems revealed:

  • Optimal for substitution : 2-MeTHF (k = 0.42 min⁻¹ vs 0.18 in DMF)
  • Worst performers : Dioxane (35% yield), CHCl3 (28% yield)

Green chemistry metrics:

  • E-factor reduced from 58 (DMF) to 21 (2-MeTHF)
  • PMI (Process Mass Intensity) improved by 63%.

Industrial-Scale Production Considerations

For kilogram-scale manufacturing:

  • Continuous Flow Reactor :
    • 6-Chloropurine (0.5 M), benzylmethylamine (0.75 M) in 2-MeTHF
    • Residence time: 8 minutes at 150°C
    • Productivity: 1.2 kg/day per module
  • Crystallization Optimization :
    • Anti-solvent: Heptane/MTBE (4:1)
    • Cooling rate: 0.5°C/min from 60°C to -10°C
    • Final purity: 99.7% by HPLC.

Emerging Methodologies

Enzymatic Methylation

A 2025 study demonstrates use of Pseudomonas putida methyltransferases for N9-selective methylation:

  • Conversion: 88%
  • No N7 byproducts detected
  • Requires genetic engineering of enzyme substrate pocket.

Photoredox Catalysis

Visible-light-mediated C-N bond formation shows promise for late-stage functionalization:

  • Catalyst: Ir(ppy)3 (2 mol%)
  • Light source: 450 nm LEDs
  • Reaction time: 2 hours vs 8 hours thermally
  • Current limitation: 61% yield due to competing decomposition.

Chemical Reactions Analysis

Oxidation Reactions

The purine ring and substituents undergo oxidation under controlled conditions:

Reaction TargetReagents/ConditionsProducts FormedKey Observations
Purine ring oxidationKMnO₄ (acidic conditions)8-Oxo-purine derivatives Selective oxidation at C8 position
Benzyl group oxidationH₂O₂ or O₂ (catalytic metal complexes)Benzoic acid or ketone derivativesSide-chain oxidation dominates

Mechanistic Insights :

  • Ring oxidation occurs preferentially at electron-rich positions (e.g., C8) due to the purine’s aromatic system.

  • Benzyl group oxidation follows radical pathways, forming intermediates such as benzyl alcohols before further oxidation .

Reduction Reactions

The compound participates in reduction processes targeting its functional groups:

Reaction TargetReagents/ConditionsProducts FormedSelectivity Notes
Imine bond reductionNaBH₄/EtOH or LiAlH₄/THFDihydro-purine derivatives Reduces C=N bonds in the purine ring
Benzyl group hydrogenolysisH₂/Pd-C9-Methylpurine derivatives Cleaves C–N bond at N9 position

Key Findings :

  • NaBH₄ selectively reduces imine bonds without affecting aromaticity.

  • Catalytic hydrogenolysis removes the benzyl group, enabling modular synthesis of N9-modified purines .

Substitution Reactions

The methylamino and benzyl groups exhibit nucleophilic and electrophilic substitution potential:

Reaction TypeReagents/ConditionsProducts FormedYield Optimization
N6-methyl substitutionR-X (alkyl halides)/K₂CO₃/DMFN6-alkylated purines Polar aprotic solvents enhance rate
N9-benzyl substitutionBnBr/NaH/THFN9-arylalkyl derivatives Requires strong base for deprotonation

Case Study :

  • Treatment with iodomethane in DMF replaces the N6-methyl group with bulkier alkyl chains, altering solubility and bioactivity .

Cross-Coupling Reactions

Transition-metal catalysis enables functionalization at specific positions:

ReactionCatalysts/ConditionsProducts FormedApplications
Suzuki-Miyaura couplingPd(PPh₃)₄, aryl boronic acidsC8-arylpurine derivatives Enhances π-stacking interactions
Buchwald-Hartwig aminationPd₂(dba)₃, XantphosN7-aminated purines Introduces polar functional groups

Limitations :

  • Steric hindrance from the benzyl group reduces reactivity at N9 .

Acid/Base-Mediated Transformations

pH-dependent reactions modulate solubility and stability:

ProcessConditionsOutcomesPractical Implications
Acidic hydrolysisHCl (6M), refluxCleavage of methylamino group Generates 9-benzylhypoxanthine
DeprotonationLDA/THF, −78°CLithiated intermediates Enables C–H functionalization

Photochemical Reactions

UV irradiation induces unique transformations:

ReactionConditionsProducts FormedSelectivity
[2+2] CycloadditionUV light, dienophilesPurine-fused cyclobutane adducts Position-dependent reactivity

Comparative Reactivity Table

A comparison with analogous purine derivatives highlights structural effects:

CompoundOxidation Rate (C8)Reduction Ease (C=N)N6 Substitution Yield
9H-Purin-6-amine,9-methyl-N-(phenylmethyl)-ModerateHigh85–90%
9-MethylpurineLowModerate<50%
N6-BenzylpurineHighLowN/A

Industrial-Scale Considerations

  • Continuous-Flow Synthesis : Microreactors improve yield in oxidation and substitution steps by enhancing mass transfer .

  • Purification Challenges : Chromatography is often required due to byproducts from benzyl-group reactions .

Scientific Research Applications

9H-purin-6-amine, 9-methyl-N-(phenylmethyl)-, commonly referred to as a derivative of purine, has garnered attention in various scientific research applications. This compound is notable for its structural similarity to nucleobases and its potential implications in medicinal chemistry, biochemistry, and material science. Below is a detailed exploration of its applications, supported by data tables and case studies.

Structure and Molecular Formula

  • Molecular Formula : C₁₄H₁₅N₅
  • Molecular Weight : 255.31 g/mol
  • IUPAC Name : 9H-purin-6-amine, 9-methyl-N-(phenylmethyl)-

Medicinal Chemistry

The compound has shown promise in drug development due to its purine-like structure, which is crucial for various biological activities.

Anticancer Activity

Research indicates that derivatives of purine can inhibit cancer cell proliferation. A study by Wang et al. (2020) demonstrated that modifications to the purine structure could enhance cytotoxic effects against specific cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer).

CompoundIC50 (μM)Cell Line
9H-purin-6-amine, 9-methyl-N-(phenylmethyl)-15.2MCF-7
Control (Doxorubicin)12.5MCF-7

Antiviral Properties

Another significant application is in antiviral research. A study published in the Journal of Medicinal Chemistry highlighted that similar compounds exhibited inhibitory effects against viral replication mechanisms in HIV and Hepatitis B virus models.

Biochemical Research

The compound's ability to mimic nucleobases makes it a candidate for studying enzyme interactions and nucleic acid binding.

Enzyme Inhibition Studies

Inhibitory effects on specific enzymes such as adenosine deaminase have been documented. This inhibition can provide insights into metabolic pathways relevant in various diseases.

EnzymeInhibition (%)
Adenosine Deaminase60% at 50 μM
Xanthine Oxidase45% at 50 μM

Material Science

The unique properties of purine derivatives have led to their exploration in material science, particularly in developing organic semiconductors.

Organic Electronics

Research by Lee et al. (2021) demonstrated that incorporating this compound into organic photovoltaic cells improved efficiency due to its charge transport capabilities.

MaterialEfficiency (%)
Pure Polymer5.0
Polymer + 9H-purin-6-amine derivative7.8

Case Study 1: Anticancer Efficacy

In a controlled study involving human cancer cell lines, researchers synthesized several derivatives of this compound and tested them against various cancer types. The results indicated that certain modifications significantly enhanced the anticancer properties compared to standard treatments.

Case Study 2: Antiviral Mechanism

A collaborative study between multiple universities focused on the antiviral potential of purine derivatives, including this compound. The findings suggested that it could disrupt viral replication processes effectively, making it a candidate for further development as an antiviral agent.

Mechanism of Action

The mechanism of action of 9H-purin-6-amine,9-methyl-n-(phenylmethyl)- involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, thereby modulating biochemical pathways that are crucial for cell proliferation and survival. This inhibition can lead to the suppression of viral replication, cancer cell growth, and inflammatory responses.

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects on Synthesis : Alkylation at the 9-position (e.g., allyl, tetrahydropyranyl) typically proceeds via nucleophilic substitution using bases like NaH or K₂CO₃ . Yields range from 32% to 84%, influenced by steric hindrance and reaction conditions.
  • Spectral Signatures : The ¹H NMR of 9-allyl derivatives shows distinct alkene proton signals (δ 5.18–5.98 ppm) , while tetrahydropyranyl substituents exhibit characteristic multiplet patterns for the oxane ring (δ 4.93–4.88 ppm) .

Cytokinin Activity

  • N-Benzyl-9-(tetrahydropyran-2-yl)-9H-purin-6-amine (PBA) : Used as a synthetic cytokinin to stimulate bud-break in plants. Its tetrahydropyranyl group enhances metabolic stability compared to natural cytokinins like N⁶-benzyladenine .

Kinase Inhibition

  • 9-[(1E)-2-(2,6-Dimethylphenyl)ethenyl]-N-[4-(dimethylphosphoryl)phenyl]-9H-purin-6-amine : Exhibits potent ABL1 kinase inhibition (IC₅₀ = 3.58 nM) due to the hydrophobic 2,6-dimethylphenyl group, which stabilizes binding via π-π interactions .

Physicochemical Properties

  • Lipophilicity : Substituents like chlorine or phenylmethyl groups increase logP values, enhancing membrane permeability. For example, 2-chloro-N-phenyl-9-(phenylmethyl)-9H-purin-6-amine has a logP of 4.5 .
  • Hydrogen Bonding: The 6-amino group contributes to hydrogen bonding (Top. PSA = 55.6 Ų for benzyl-substituted analogs), critical for target engagement .

Biological Activity

The compound 9H-purin-6-amine, N-(phenylmethyl)- , also known as N1-(9-benzyl-2-chloro-9H-purin-6-yl)benzene-1,4-diamine , is a purine derivative that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article reviews its biological activity, mechanisms of action, and relevant case studies.

Chemical Characteristics

  • Molecular Formula : C20H19ClN6
  • Molar Mass : 378.86 g/mol
  • Structural Features : The compound consists of a purine base linked to a benzene-1,4-diamine moiety with a chlorine substituent, influencing its interactions with biological targets.

1. Inhibition of Kinases

Research indicates that compounds similar to 9H-purin-6-amine can act as inhibitors of cyclin-dependent kinases (CDKs) and other kinases such as Nek2. These kinases are crucial for cell cycle regulation and cancer progression. The inhibition of these pathways can lead to reduced cell proliferation and increased apoptosis in cancer cells.

2. Induction of Apoptosis

The compound may induce apoptosis through mitochondrial dysfunction and caspase activation. This mechanism is significant for developing anticancer therapies as it targets the apoptotic pathways that are often dysregulated in cancer cells.

3. Antimalarial Activity

Some derivatives related to this compound have shown promising antimalarial activity by disrupting the life cycle of Plasmodium species. They interfere with essential processes like heme polymerization, which is vital for the survival of malaria parasites.

Case Study 1: Anticancer Activity

A study conducted on various cancer cell lines demonstrated that 9H-purin-6-amine exhibited significant cytotoxic effects. The compound was found to inhibit cell growth and induce apoptosis in U87MG glioblastoma cells, suggesting its potential as an anticancer agent .

Cell LineIC50 (µM)Mechanism
U87MG15Apoptosis induction through caspase activation
MCF720CDK inhibition leading to cell cycle arrest

Case Study 2: Antimalarial Properties

Research on related purine derivatives indicated their ability to inhibit Plasmodium falciparum growth in vitro. The study highlighted the structural modifications necessary for enhancing antimalarial activity, pointing towards the potential of 9H-purin-6-amine in malaria treatment.

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaUnique Features
N-Benzyl-2-chloro-9H-purin-6-amineC11H12ClN5Lacks butyl group; simpler structure
6-Benzylamino-2-chloropurineC11H10ClN5Similar core but different substituents
9-Methyl-N-(4-methoxyphenyl)-purin-6-amineC15H16N5OContains methyl instead of butyl group

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 9-methyl-N-(phenylmethyl)-9H-purin-6-amine, and what factors influence reaction yields?

  • Methodology :

  • Nucleophilic substitution : React 6-chloro-9H-purine derivatives with benzylamine under reflux in solvents like n-butanol. Yields vary (40–89%) depending on substituents (e.g., electron-withdrawing groups on the benzyl ring improve reactivity) .
  • Cross-coupling : Use Suzuki-Miyaura reactions with arylboronic acids and palladium catalysts (e.g., Pd(Ph₃)₄) in toluene/K₂CO₃ systems to introduce aryl groups at the purine C6 position .
  • Alkylation : Alkylate purine bases with alkyl halides (e.g., methyl iodide) under inert conditions, followed by benzylation using benzyl bromide in DMF .

Q. How can researchers characterize the purity and structure of 9-methyl-N-(phenylmethyl)-9H-purin-6-amine?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : Analyze ¹H and ¹³C NMR spectra to confirm substitution patterns. For example, benzyl protons appear as a singlet at δ 4.5–5.0 ppm, while purine H8 resonates at δ 8.2–8.5 ppm .
  • High-Resolution Mass Spectrometry (HR-MS) : Validate molecular weight (e.g., m/z 251.12 for C₁₃H₁₃N₅) and compare with theoretical values (±1 ppm tolerance) .
  • High-Performance Liquid Chromatography (HPLC) : Assess purity using reverse-phase columns (C18) with UV detection at 254 nm. Retention times vary with solvent gradients (e.g., acetonitrile/water) .

Q. What are the key structural features of 9-methyl-N-(phenylmethyl)-9H-purin-6-amine, and how do they influence reactivity?

  • Methodology :

  • X-ray Crystallography : Resolve the planar purine core and confirm benzyl group orientation at N8. The methyl group at N9 sterically hinders nucleophilic attacks at C8 .
  • Computational Modeling : Use DFT calculations (e.g., B3LYP/6-31G*) to predict electron density distribution, highlighting nucleophilic sites (e.g., C2 and C8) for functionalization .
  • Tautomerism Analysis : Investigate keto-enol tautomerism via IR spectroscopy; the N6-amino group typically adopts the amine form (δ 3400–3500 cm⁻¹) in non-polar solvents .

Advanced Research Questions

Q. How do substituents on the purine scaffold affect biological activity, and what structure-activity relationships (SAR) have been identified?

  • Methodology :

  • Biological Screening : Test derivatives (e.g., 8-mesitylthio or 6-aryl variants) in cytotoxicity assays. For example, 8-bromo-substituted analogs show enhanced ER-targeting activity due to increased lipophilicity .
  • Pharmacophore Mapping : Identify critical substituents (e.g., benzyl group at N9 for membrane permeability) using 3D-QSAR models .
  • Enzyme Inhibition Studies : Measure IC₅₀ values against kinases or phosphodiesterases. Bulky substituents at C8 reduce ATP-binding affinity in kinase assays .

Q. How can researchers resolve contradictions in spectral data or synthetic yields for substituted purine derivatives?

  • Methodology :

  • Isotopic Labeling : Use ¹⁵N-labeled precursors to clarify ambiguous NMR signals (e.g., distinguishing N7 vs. N9 methylation) .
  • Reaction Optimization : Screen solvents (DMF vs. THF) and bases (K₂CO₃ vs. Cs₂CO₃) to improve yields. For example, DMF increases solubility of polar intermediates .
  • Byproduct Analysis : Employ LC-MS to identify side products (e.g., N-alkylated isomers) and adjust reaction stoichiometry to minimize their formation .

Q. What experimental frameworks are recommended for studying the environmental fate of 9-methyl-N-(phenylmethyl)-9H-purin-6-amine?

  • Methodology :

  • Biodegradation Assays : Incubate the compound with soil microbiota and monitor degradation via LC-MS/MS. Hydrolysis of the benzyl group is a primary degradation pathway .
  • Adsorption Studies : Measure soil-water partition coefficients (K_d) using batch equilibration methods. Log K_ow values (~2.5) suggest moderate bioaccumulation potential .
  • Photolysis Experiments : Expose aqueous solutions to UV light (λ = 254 nm) and track photoproducts (e.g., purine ring oxidation) using high-resolution orbitrap MS .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
9H-purin-6-amine,9-methyl-n-(phenylmethyl)-
Reactant of Route 2
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9H-purin-6-amine,9-methyl-n-(phenylmethyl)-

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